molecular formula C13H16N4 B561841 rac 4-Azido Deprenyl CAS No. 1216800-93-9

rac 4-Azido Deprenyl

Cat. No.: B561841
CAS No.: 1216800-93-9
M. Wt: 228.299
InChI Key: SADKAPHQXBJOKD-UHFFFAOYSA-N
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Description

rac 4-Azido Deprenyl: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of Deprenyl, a selective inhibitor of monoamine oxidase B, which is used in the treatment of Parkinson’s disease. The molecular formula of this compound is C13H16N4, and it has a molecular weight of 228.29 g/mol .

Preparation Methods

The synthesis of rac 4-Azido Deprenyl involves several steps, starting from Deprenyl. The azido group is introduced into the Deprenyl molecule through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of azidation reagents under controlled conditions to ensure the selective introduction of the azido group

Chemical Reactions Analysis

rac 4-Azido Deprenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions:

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac 4-Azido Deprenyl has a wide range of scientific research applications, including:

    Chemistry: It is used as a photoaffinity analogue of Deprenyl, allowing researchers to study the interactions of Deprenyl with various biological targets.

    Biology: The compound is used in proteomics research to identify and characterize proteins that interact with Deprenyl.

    Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease.

Mechanism of Action

The mechanism of action of rac 4-Azido Deprenyl involves its interaction with monoamine oxidase B, similar to Deprenyl. The azido group allows for the formation of covalent bonds with the enzyme, leading to its inhibition. This inhibition results in increased levels of monoamine neurotransmitters, which can have therapeutic effects in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

rac 4-Azido Deprenyl is unique due to the presence of the azido group, which allows for specific interactions with biological targets that are not possible with Deprenyl alone. Similar compounds include:

    Deprenyl: A selective inhibitor of monoamine oxidase B used in the treatment of Parkinson’s disease.

    4-Azido Selegiline: Another derivative of Deprenyl with similar properties.

The uniqueness of this compound lies in its ability to form covalent bonds with biological targets, making it a valuable tool in proteomics research and therapeutic applications.

Properties

IUPAC Name

1-(4-azidophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-4-9-17(3)11(2)10-12-5-7-13(8-6-12)15-16-14/h1,5-8,11H,9-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADKAPHQXBJOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N=[N+]=[N-])N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675648
Record name N-[1-(4-Azidophenyl)propan-2-yl]-N-methylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216800-93-9
Record name N-[1-(4-Azidophenyl)propan-2-yl]-N-methylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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